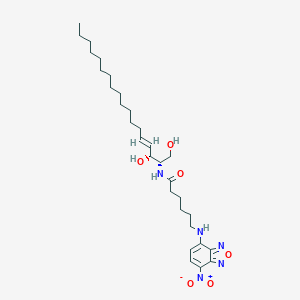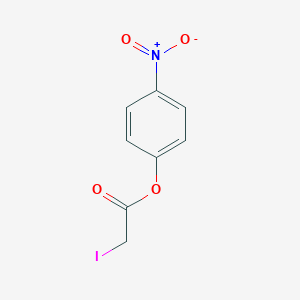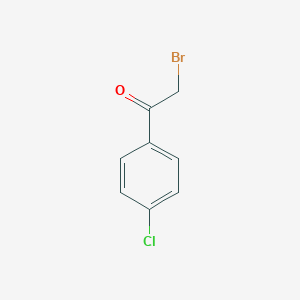
2-Bromo-4'-chloroacétophénone
Vue d'ensemble
Description
La 4-Chloro-2'-bromoacétophénone est un composé organique de formule moléculaire C8H6BrClO. Il s'agit d'une poudre cristalline de couleur blanche à jaune pâle. Ce composé est principalement utilisé comme intermédiaire en synthèse organique, notamment dans la préparation de divers produits pharmaceutiques et autres produits chimiques .
Applications De Recherche Scientifique
4-Chloro-2’-bromoacetophenone has several applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
2-Bromo-4’-chloroacetophenone, also known as 2-Bromo-1-(4-chlorophenyl)ethanone, is a brominated derivative of acetophenone Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Biochemical Pathways
Α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . These intermediates can participate in various chemical reactions and pathways, leading to the production of a wide range of compounds.
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its absorption and distribution in the body
Result of Action
It’s known that the compound can be used to synthesize 4-chloro-α-bromo-acetophenone , which could potentially have various applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
The action of 2-Bromo-4’-chloroacetophenone can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents and bases . It’s also sensitive to moisture , which could impact its stability and efficacy. Furthermore, the compound’s solubility in different solvents could affect its action in different environments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 4-Chloro-2'-bromoacétophénone peut être synthétisée par bromation de la 4-chloroacétophénone. La réaction implique généralement l'utilisation d'agents bromants tels que le perbromure d'hydrobromure de pyridine. La réaction est effectuée à une température d'environ 90 °C, en utilisant l'acide acétique comme solvant. Le rapport molaire du substrat (4-chloroacétophénone) à l'agent bromant est généralement de 1,0 : 1,1 .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la 4-Chloro-2'-bromoacétophénone peut être réalisée par un processus de bromation similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le processus implique un contrôle minutieux de la température de réaction, du temps et de la concentration des réactifs pour obtenir le résultat souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La 4-Chloro-2'-bromoacétophénone subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le composé peut être substitué par d'autres nucléophiles, conduisant à la formation de divers dérivés.
Réactions de réduction : Le groupe carbonyle dans le composé peut être réduit pour former des alcools.
Réactions d'oxydation : Le composé peut subir une oxydation pour former des acides carboxyliques.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcools. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Réactions d'oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont employés.
Principaux produits formés :
Réactions de substitution : Divers dérivés substitués de l'acétophénone.
Réactions de réduction : Alcools correspondants.
Réactions d'oxydation : Acides carboxyliques correspondants
4. Applications de la recherche scientifique
La 4-Chloro-2'-bromoacétophénone présente plusieurs applications dans la recherche scientifique, notamment :
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Médecine : Il sert de précurseur dans la synthèse de médicaments ayant des applications thérapeutiques potentielles.
Industrie : Le composé est utilisé dans la production de produits agrochimiques et autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Chloro-2'-bromoacétophénone implique sa capacité à subir des réactions de substitution nucléophile. L'atome de brome dans le composé est très réactif et peut être remplacé par divers nucléophiles, conduisant à la formation de différents dérivés. Ces dérivés peuvent interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, exerçant ainsi leurs effets biologiques .
Composés similaires :
4-Chloroacétophénone : Structure similaire, mais sans l'atome de brome.
2-Bromoacétophénone : Structure similaire, mais sans l'atome de chlore.
4-Bromoacétophénone : Structure similaire, mais sans l'atome de chlore.
Comparaison : La 4-Chloro-2'-bromoacétophénone est unique en raison de la présence à la fois d'atomes de chlore et de brome dans sa structure. Cette double halogénation améliore sa réactivité et en fait un intermédiaire polyvalent en synthèse organique. La présence des deux halogènes permet un éventail plus large de modifications chimiques par rapport à ses homologues mono-halogénés .
Comparaison Avec Des Composés Similaires
4-Chloroacetophenone: Similar in structure but lacks the bromine atom.
2-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
Comparison: 4-Chloro-2’-bromoacetophenone is unique due to the presence of both chlorine and bromine atoms in its structure. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of both halogens allows for a wider range of chemical modifications compared to its mono-halogenated counterparts .
Propriétés
IUPAC Name |
2-bromo-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYZKKEOIAALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060209 | |
| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-38-9 | |
| Record name | 2′-Bromo-4-chloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorophenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4'-chloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl p-chlorophenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R0V40DI4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
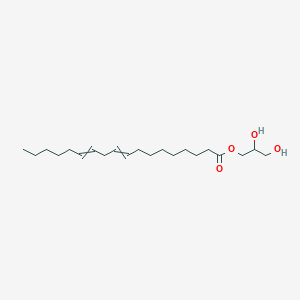

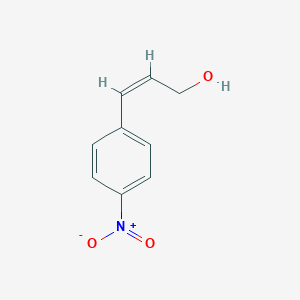

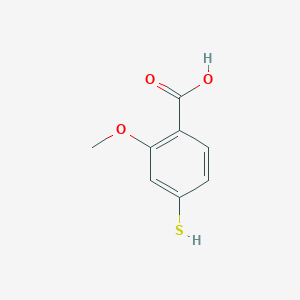

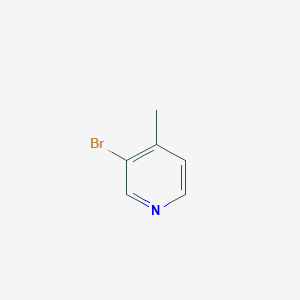
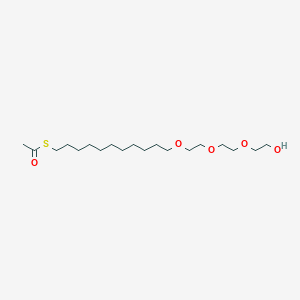


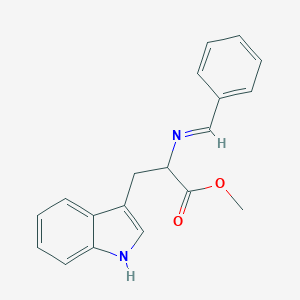
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
